Empagliflozin MonoAcetyl Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

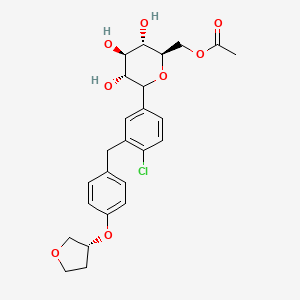

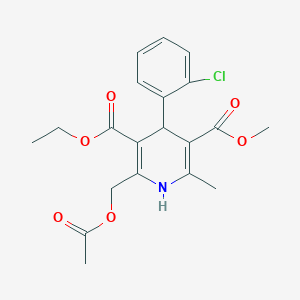

Empagliflozin MonoAcetyl Impurity is a chemical compound that serves as an impurity reference standard in the pharmaceutical industry. . This compound is primarily used in the quality control and validation processes during the production of empagliflozin, a medication used to manage type 2 diabetes mellitus.

Métodos De Preparación

The preparation of Empagliflozin MonoAcetyl Impurity involves several synthetic routes and reaction conditions. One method includes dissolving a compound (S)-3-(4-nitrophenoxy) tetrahydrofuran in a reaction solvent, adding a catalyst of ferric trichloride hexahydrate and activated carbon under stirring, heating the system to a certain temperature, and then adding a reducing agent of hydrazine hydrate . This process involves heating, stirring, and refluxing to achieve the desired impurity.

Análisis De Reacciones Químicas

Empagliflozin MonoAcetyl Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ferric trichloride hexahydrate, and activated carbon . The major products formed from these reactions are typically other impurities or by-products that need to be identified and quantified during the quality control process.

Aplicaciones Científicas De Investigación

Empagliflozin MonoAcetyl Impurity has several scientific research applications. It is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of empagliflozin . This compound is also utilized in stability studies, impurity profiling, and bio-analytical methods to estimate the presence of impurities in pharmaceutical formulations . Additionally, it plays a role in the identification of unknown impurities and the assessment of their genotoxic potential .

Mecanismo De Acción

The mechanism of action of Empagliflozin MonoAcetyl Impurity is closely related to that of empagliflozin. Empagliflozin inhibits sodium-glucose co-transporter-2 (SGLT2), reducing the renal reabsorption of filtered glucose and lowering the renal tubular threshold for glucosuria . This action helps manage blood glucose levels in patients with type 2 diabetes mellitus. The impurity itself does not have a direct therapeutic effect but is crucial for ensuring the safety and efficacy of the final pharmaceutical product.

Comparación Con Compuestos Similares

Empagliflozin MonoAcetyl Impurity can be compared with other impurities and related compounds used in the pharmaceutical industry. Similar compounds include other impurities of empagliflozin, such as (1R)-1,5-Dihydroxy Empagliflozin D4 and other synthetic impurities . These compounds are used for similar purposes, such as method validation, quality control, and stability studies. this compound is unique in its specific chemical structure and the role it plays in the analytical processes for empagliflozin.

Propiedades

Fórmula molecular |

C25H29ClO8 |

|---|---|

Peso molecular |

492.9 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-6-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C25H29ClO8/c1-14(27)32-13-21-22(28)23(29)24(30)25(34-21)16-4-7-20(26)17(11-16)10-15-2-5-18(6-3-15)33-19-8-9-31-12-19/h2-7,11,19,21-25,28-30H,8-10,12-13H2,1H3/t19-,21-,22-,23+,24-,25?/m1/s1 |

Clave InChI |

KGCZRQDTNDGABN-PNHSLRLHSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@@H]4CCOC4)O)O)O |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)

![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)

![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)

![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)

![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)

![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)